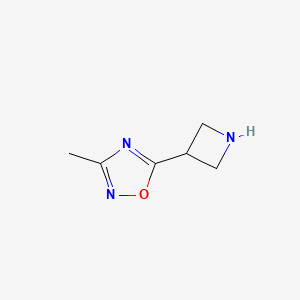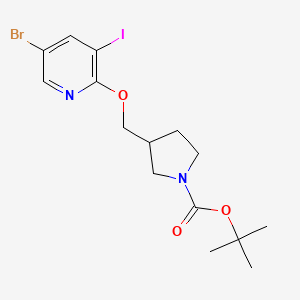![molecular formula C15H12N2O B1372576 3-Benzylimidazo[1,5-a]pyridine-1-carbaldéhyde CAS No. 885276-91-5](/img/structure/B1372576.png)
3-Benzylimidazo[1,5-a]pyridine-1-carbaldéhyde
Vue d'ensemble
Description
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol . This compound is characterized by its imidazo[1,5-a]pyridine core structure, which is a significant motif in various pharmaceuticals and agrochemicals
Applications De Recherche Scientifique
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the compound’s potential for functionalization through radical reactions , it may interact with various biochemical pathways
Méthodes De Préparation
The synthesis of 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with benzyl bromide, followed by formylation using Vilsmeier-Haack reagent . The reaction conditions typically include the use of an inert atmosphere and temperatures ranging from 0°C to 100°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
2-Phenylimidazo[1,5-a]pyridine: Similar structure but with a phenyl group instead of a benzyl group.
3-Methylimidazo[1,5-a]pyridine: Similar structure but with a methyl group instead of a benzyl group.
3-Benzylimidazo[1,2-a]pyridine: Similar structure but with a different ring fusion pattern.
The uniqueness of 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-benzylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-14-8-4-5-9-17(14)15(16-13)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZCUFHLYCUUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C3N2C=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651611 | |
| Record name | 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-91-5 | |
| Record name | 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















